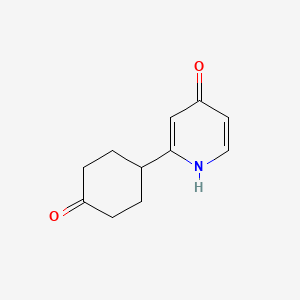

4-(4-Hydroxy-pyridin-2-yl)-cyclohexanone

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in the ring, is a cornerstone of modern chemical science. numberanalytics.comgla.ac.uk Nitrogen-containing heterocycles are particularly prominent due to their widespread presence in nature and their utility in various applications. numberanalytics.com Pyridine (B92270), a six-membered aromatic ring with one nitrogen atom, is a fundamental building block in this field. numberanalytics.comresearchgate.net

Within this context, pyridinone derivatives have emerged as a particularly important class of heterocycles. frontiersin.orgnih.gov These compounds are isomers of hydroxypyridines and are characterized by a carbonyl group within the pyridine ring. chemtube3d.com The presence of both a nitrogen atom and a carbonyl group makes the pyridinone ring a versatile scaffold that can participate in a variety of chemical interactions. frontiersin.orgresearchgate.net The study of molecules like 4-(4-Hydroxy-pyridin-2-yl)-cyclohexanone, which incorporates this key heterocyclic system, is representative of the broader effort in modern heterocyclic chemistry to synthesize and investigate functional molecules with complex architectures.

Significance of the Pyridinone and Cyclohexanone (B45756) Scaffolds in Chemical Sciences

The two core structural components of this compound, the pyridinone and cyclohexanone scaffolds, are independently recognized for their profound importance in chemistry.

The pyridinone scaffold is considered a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its frequent appearance in a wide array of biologically active compounds and marketed drugs. frontiersin.orgnih.govnih.govresearchgate.net Its significance can be attributed to several key features. The pyridinone ring can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes. frontiersin.orgresearchgate.net It also serves as a bioisostere for other chemical groups such as amides, phenols, and pyrimidines, allowing chemists to modify a molecule's properties while retaining its biological activity. nih.govresearchgate.net The manipulation of the pyridinone scaffold can influence critical physicochemical properties, including polarity, solubility, and lipophilicity. frontiersin.orgnih.gov Consequently, derivatives of pyridinone have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.govnih.gov

The cyclohexanone scaffold is a fundamental building block in organic synthesis. nih.govpearson.com As a cyclic ketone, it is a versatile intermediate used to construct a wide variety of more complex carbocyclic and heterocyclic systems. nih.govresearchgate.net Many bioactive compounds and FDA-approved drugs contain scaffolds that can be synthesized from cyclohexanone precursors. nih.gov Synthetic chemists have developed numerous methods for its construction and functionalization, including classic reactions like the Robinson annulation and modern photocatalytic processes. nih.gov The reactivity of both its carbonyl group and its α-protons allows for a diverse range of chemical transformations, making it an invaluable tool for assembling complex molecular architectures. pearson.comresearchgate.net

| Scaffold | Primary Field of Significance | Key Features | Common Applications |

|---|---|---|---|

| Pyridinone | Medicinal Chemistry | Privileged structure; Hydrogen bond donor/acceptor; Bioisostere for amides, phenols, etc. frontiersin.orgnih.govresearchgate.net | Development of agents with antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.orgnih.gov |

| Cyclohexanone | Organic Synthesis | Versatile building block; Reactive carbonyl and α-protons. nih.govpearson.com | Synthesis of complex carbocyclic and heterocyclic compounds, natural products, and pharmaceuticals. nih.govresearchgate.net |

Fundamental Structural Elements and Stereochemical Considerations in this compound Research

A thorough understanding of this compound requires careful consideration of its structural and stereochemical properties, which are largely dictated by the interplay between its two constituent rings.

Tautomerism: The compound exhibits two distinct forms of tautomerism, which are crucial to its chemical identity.

Pyridinone-Hydroxypyridine Tautomerism: The "4-hydroxy-pyridin" portion of the name suggests a tautomeric equilibrium with its pyridin-4(1H)-one form. chemtube3d.comchemtube3d.com This type of lactam-lactim tautomerism is common for 2- and 4-hydroxypyridines. chemtube3d.com In most conditions, particularly in solution and the solid state, the equilibrium heavily favors the pyridone tautomer due to its aromatic character and the stability conferred by intermolecular hydrogen bonding. chemtube3d.comwikipedia.orgacs.org

Keto-Enol Tautomerism: The cyclohexanone ring can exist in equilibrium between its keto form and a corresponding enol form. oregonstate.edu For simple cyclohexanone, the keto tautomer is overwhelmingly more stable and therefore predominates (>99%). libretexts.orgyoutube.com This preference is primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

| Structural Moiety | Tautomerism Type | Predominant Form | Reason for Stability |

|---|---|---|---|

| 4-Hydroxypyridine (B47283) | Lactam-Lactim | Pyridin-4(1H)-one | Aromaticity, intermolecular hydrogen bonding. chemtube3d.comacs.org |

| Cyclohexanone | Keto-Enol | Keto | Greater strength of C=O bond vs. C=C bond. libretexts.org |

Stereochemical Considerations: The structure of this compound also presents important stereochemical aspects.

Chirality: The carbon atom at the 4-position of the cyclohexanone ring, which bears the pyridinyl substituent, is a stereocenter. This means the compound is chiral and can exist as a pair of enantiomers, (R)-4-(4-hydroxy-pyridin-2-yl)-cyclohexanone and (S)-4-(4-hydroxy-pyridin-2-yl)-cyclohexanone. In a typical laboratory synthesis without a chiral influence, the compound would be produced as a racemic mixture (an equal mixture of both enantiomers).

Conformational Isomerism: The six-membered cyclohexanone ring is not planar and typically adopts a stable chair conformation to minimize steric and torsional strain. In this conformation, the substituent at the C-4 position can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the side of the ring). The equatorial position is generally more stable for larger substituents to avoid unfavorable 1,3-diaxial interactions. Therefore, the pyridinyl group in the most stable conformer of the molecule is expected to be in the equatorial position.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-(4-oxocyclohexyl)-1H-pyridin-4-one |

InChI |

InChI=1S/C11H13NO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12-11/h5-8H,1-4H2,(H,12,14) |

InChI Key |

UBXHHSQITIEELF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1C2=CC(=O)C=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Hydroxy Pyridin 2 Yl Cyclohexanone and Its Analogues

Retrosynthetic Analysis and Strategic Precursors for 4-(4-Hydroxy-pyridin-2-yl)-cyclohexanone

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.org For this compound, the most logical disconnection is the carbon-carbon bond between the pyridine (B92270) ring at its C2 position and the cyclohexanone (B45756) ring at its C4 position. This disconnection reveals two primary synthons: a nucleophilic cyclohexanone equivalent and an electrophilic 2-substituted-4-hydroxypyridine, or vice versa.

This leads to two main strategic approaches:

Coupling of a 2-halopyridine derivative with a cyclohexanone enolate or its equivalent. In this scenario, the pyridine ring is the electrophilic partner, typically a 2-bromo or 2-chloro-4-hydroxypyridine (B96057) (or a protected version thereof). The cyclohexanone provides the nucleophilic partner in the form of an enolate, silyl (B83357) enol ether, or a related species.

Coupling of a pyridyl organometallic reagent with a 4-halocyclohexanone or a cyclohexenone derivative. Here, the polarity is reversed. The pyridine ring is converted into a nucleophilic organometallic species, such as a pyridylboronic acid or a pyridylzinc reagent. This is then coupled with an electrophilic cyclohexanone derivative.

The first approach is often more practical due to the relative stability and accessibility of the precursors. The hydroxyl group on the pyridine ring would likely require protection (e.g., as a methoxy (B1213986) or benzyloxy ether) during the coupling reaction to prevent interference from its acidic proton.

The synthesis of the required 2-substituted-4-hydroxypyridine precursor is a critical step. While numerous methods exist for pyridine synthesis, constructing a 4-hydroxypyridine (B47283) ring with a handle at the 2-position for subsequent coupling is key. thieme-connect.comacs.org

One common and effective strategy involves the conversion of 4-hydroxy-2-pyrones. These pyrones can be synthesized through various condensation reactions and then converted to the corresponding 4-hydroxypyridine by reaction with an ammonia (B1221849) source. google.commdpi.combohrium.com For instance, a 2-substituted-4H-pyran-4-one can be treated with aqueous ammonia to yield the desired 4-hydroxy-2-substituted pyridine. google.com This approach is advantageous as it allows for the introduction of various substituents at the 2-position of the pyridine ring.

Another approach is the modification of a pre-existing pyridine ring. For example, 2-halo-4-methoxypyridine can be a valuable precursor, where the methoxy group serves as a protected form of the hydroxyl group. The halogen at the 2-position (typically bromine or chlorine) provides the electrophilic site necessary for the subsequent coupling reaction.

More contemporary methods, such as transition-metal-catalyzed C-H functionalization, offer direct routes to substituted pyridines, potentially bypassing the need for pre-functionalized starting materials. thieme-connect.comnih.gov

While the primary retrosynthetic strategy involves coupling to a pre-formed cyclohexanone ring, it is theoretically possible to construct the cyclohexanone ring onto the pyridine scaffold. However, this is generally a less common approach for this type of target molecule. Standard cyclohexanone syntheses, such as the Dieckmann condensation of a suitable diester or Robinson annulation, could be adapted, but would require the synthesis of complex precursors already bearing the pyridine moiety.

A more relevant consideration is the generation of the nucleophilic cyclohexanone species required for coupling. The alkylation of cyclohexanone enolates is a fundamental transformation in organic synthesis. ubc.ca The regioselectivity of enolate formation (the kinetic vs. thermodynamic enolate) can be controlled by the choice of base and reaction conditions. For coupling at the 4-position, this is less of a concern than for substitution at the alpha-positions. The key challenge is to achieve C-arylation rather than O-arylation, which can be a competing pathway.

The cornerstone of synthesizing this compound is the formation of the C-C bond between the two rings. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgresearchgate.net In the context of our target molecule, two variations are plausible:

Route A: Coupling of a 2-halo-4-(protected-hydroxy)pyridine with a cyclohexanone-derived boronic acid or ester.

Route B: Coupling of a 4-(protected-hydroxy)pyridin-2-ylboronic acid with a 4-halocyclohexanone derivative.

The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, although challenges can arise with the coupling of 2-pyridyl nucleophiles. nih.gov The choice of ligands, base, and solvent is crucial for achieving high yields. acs.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide. wikipedia.orgorganic-chemistry.org Organozinc reagents are often more reactive than their boronic acid counterparts, which can be advantageous, especially with less reactive halides. researchgate.net The synthesis of stable 2-pyridylzinc reagents has made this a highly viable option. nih.gov A potential pathway would involve the coupling of a 2-pyridylzinc halide with a 4-bromocyclohexanone.

Direct Alpha-Arylation of Ketones: This method involves the direct coupling of a ketone enolate with an aryl halide, catalyzed by palladium. nih.gov This approach would involve reacting the enolate of 4-hydroxycyclohexanone (B83380) (or a protected version) with a 2-halo-4-(protected-hydroxy)pyridine. This is a more atom-economical approach as it avoids the pre-formation of an organometallic reagent from the ketone.

Below is a table summarizing these key coupling reactions:

| Coupling Reaction | Pyridine Component | Cyclohexanone Component | Catalyst/Reagents |

| Suzuki-Miyaura | 2-Halo-4-OR-pyridine | Cyclohexanone-4-boronic acid/ester | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Suzuki-Miyaura | 4-OR-pyridin-2-ylboronic acid | 4-Halocyclohexanone | Pd catalyst, Base |

| Negishi | 2-Halo-4-OR-pyridine | 4-(Halozinc)cyclohexanone | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) |

| Negishi | 4-OR-pyridin-2-ylzinc halide | 4-Halocyclohexanone | Pd or Ni catalyst |

| Direct Arylation | 2-Halo-4-OR-pyridine | Cyclohexanone enolate | Pd catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) |

| (OR represents a protected hydroxyl group) |

Established Synthetic Routes to this compound

While a specific, well-established multi-step synthesis for this compound is not prominently documented in readily available literature, the synthesis of analogous 2-arylcyclohexanones is known. organic-chemistry.orgcolab.wsnih.govresearchgate.net These routes predominantly rely on the palladium-catalyzed cross-coupling strategies mentioned above.

A general and plausible synthetic sequence, constructed from established methodologies, would be as follows:

Protection: The hydroxyl group of a commercially available 4-hydroxypyridine derivative (e.g., 2-bromo-4-hydroxypyridine) would be protected, for example, by methylation to form 2-bromo-4-methoxypyridine.

Coupling: This protected 2-halopyridine would then be subjected to a palladium-catalyzed cross-coupling reaction. For instance, a Negishi coupling with the zinc enolate of cyclohexanone or a Suzuki coupling with a cyclohexenyl boronic ester followed by reduction.

Deprotection: The final step would involve the deprotection of the hydroxyl group (e.g., demethylation using BBr₃) to yield the target molecule, this compound.

Contemporary Advances in this compound Synthesis

Modern synthetic organic chemistry continuously seeks more efficient and environmentally benign methods. For the synthesis of molecules like this compound, contemporary advances focus on minimizing steps and avoiding harsh reagents.

Recent progress in catalysis offers more direct and efficient routes to the core structure of the target molecule.

C-H Activation/Functionalization: Instead of starting with a pre-halogenated pyridine, direct C-H activation at the C2 position of a 4-(protected-hydroxy)pyridine could be employed. thieme-connect.comnih.gov This would involve reacting the pyridine directly with a cyclohexanone derivative in the presence of a suitable transition metal catalyst (e.g., rhodium, palladium, or ruthenium), thus avoiding the need for halogenation and the use of organometallic reagents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. researchgate.netresearchgate.net A potential application could be the photocatalytic coupling of a pyridine radical precursor with a cyclohexanone enolate.

The table below outlines some modern catalytic approaches applicable to the synthesis of analogous structures.

| Catalytic Approach | Description | Potential Advantage |

| Direct C-H Arylation | A transition metal catalyst activates a C-H bond on the pyridine ring, which then couples with a cyclohexanone derivative. rsc.org | Increased atom economy; avoids pre-functionalization of the pyridine ring. |

| Photoredox Catalysis | A photocatalyst, upon absorbing light, initiates a radical-based coupling between the pyridine and cyclohexanone fragments. | Mild reaction conditions; can enable otherwise difficult transformations. |

| Dual Catalysis | Combines two different catalytic cycles (e.g., transition metal catalysis and organocatalysis) to achieve a novel transformation. | Can provide enhanced selectivity and access to complex structures in a single step. |

These advanced methods, while not yet established specifically for this compound, represent the forefront of synthetic chemistry and offer promising future avenues for its efficient construction.

Stereoselective Synthesis of this compound and its Diastereomers

The structure of this compound contains two stereocenters, leading to the possibility of four diastereomers. Controlling the stereochemistry of these centers is a significant challenge in organic synthesis. Stereoselective strategies can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.

A plausible catalyst-controlled approach involves the asymmetric addition of a 2-pyridyl nucleophile to a cyclohexanone precursor. For instance, the enantioselective addition of radicals to vinylpyridines, achieved through cooperative photoredox and asymmetric catalysis using a chiral Brønsted acid, provides a pathway to chiral pyridine derivatives. acs.org While this method targets the side chain, it highlights the use of chiral catalysts to control stereochemistry in pyridyl systems.

Another strategy involves the stereoselective conjugate addition of pyridyl alkyl ketones to enones, catalyzed by a chiral Copper(II)-Lewis acid complex. This method has been shown to effectively generate vicinal stereocenters in pyridine-containing 1,5-diketones. rsc.org Adapting such a catalytic system could offer a route to controlling the stereochemistry of the cyclohexanone ring during its formation or functionalization.

Furthermore, the asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones has been accomplished with high enantiomeric excess. scispace.com These chiral cyclohexenone building blocks could serve as precursors, with the pyridyl group being introduced via a subsequent stereocontrolled reaction, such as a conjugate addition, followed by conversion of the carbonyl group. Research into chiral Ni–PyBisulidine complexes for asymmetric Henry reactions of 2-acylpyridines also demonstrates the potential for achieving high enantioselectivity in reactions adjacent to the pyridine ring. researchgate.net

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis of Pyridine Derivatives

| Catalytic System | Reaction Type | Key Features | Potential Application |

|---|---|---|---|

| Chiral Brønsted Acid / Photoredox Catalyst | Reductive coupling of vinylpyridines | Stereocontrol via H-bonding; generates chiral γ-substituted pyridines. acs.org | Synthesis of chiral pyridyl side-chains. |

| Chiral Cu(II)-Lewis Acid / Brønsted Base | Conjugate addition of pyridyl ketones | Cooperative catalysis; generates vicinal stereocenters. rsc.org | Diastereoselective formation of the substituted cyclohexanone ring. |

| Copper-Chiral Diphosphine Ligand / Lewis Acid | Asymmetric alkylation of alkenyl pyridines | High enantioselectivity for β-substituted pyridines. nih.gov | Introduction of a chiral pyridyl-containing substituent. |

| Chiral Ni–PyBisulidine Complex | Asymmetric Henry reaction | High enantiomeric excess for β-nitro-α-hydroxy esters from 2-acylpyridines. researchgate.net | Stereoselective functionalization adjacent to the pyridine ring. |

Multi-Component Reactions (MCRs) Towards this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical route to complex molecules. The Hantzsch pyridine synthesis is a classic MCR that constructs a dihydropyridine (B1217469) ring from an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297), which is subsequently oxidized to the pyridine. wikipedia.orgorganic-chemistry.orgchemtube3d.com A hypothetical Hantzsch-type approach could involve a suitably functionalized ketone as one of the components to build the pyridine ring with a precursor to the cyclohexanone moiety already attached.

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating molecular diversity. nih.govresearchgate.net The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. rsc.org The Ugi four-component reaction adds an amine to this mixture to yield an α-acylamino carboxamide. researchgate.net These reactions could be envisioned to assemble complex derivatives where the pyridine, cyclohexanone, or hydroxyl functionalities are embedded within one of the starting materials, leading to highly functionalized analogues in a single step.

More recent developments include one-pot, four-component annulations to produce tetraarylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium acetate under solvent-free conditions, highlighting the power of MCRs to build substituted pyridine cores from simple ketone precursors. acs.org

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of heterocyclic compounds is an area of growing importance. Key strategies include the use of environmentally benign solvents, catalyst-based reactions, and energy-efficient methods.

Several "green" protocols for pyridine synthesis have been developed. An iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a facile and environmentally friendly route to substituted pyridines. rsc.org Transition-metal-free methods have also been reported, where aromatic ketones, aldehydes, and ammonium salts react to form pyridines, generating only water as a byproduct. rsc.org The Hantzsch synthesis has been adapted to greener conditions, for example, by running the reaction in aqueous micelles, which can enhance reaction rates and simplify product isolation. wikipedia.orgorganic-chemistry.org

Microwave-assisted synthesis is another tool of green chemistry that can significantly reduce reaction times and energy consumption. Microwave irradiation has been successfully applied to MCRs for the synthesis of novel pyridine derivatives, often leading to excellent yields and pure products in minutes. nih.govnih.gov

Table 2: Green Chemistry Approaches for Pyridine Synthesis

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Iron-Catalyzed Cyclization | FeCl₃ | Abundant, non-toxic metal catalyst; good functional group tolerance. | rsc.org |

| MCR Annulation | Solvent-free, additive-free | High atom economy; water is the only byproduct. | acs.org |

| Transition-Metal-Free Synthesis | None | Avoids heavy metal catalysts; uses readily available starting materials. | rsc.org |

| Microwave-Assisted MCR | Microwave irradiation | Short reaction times (2-7 min); excellent yields; low energy consumption. | nih.gov |

| Aqueous Micelle Synthesis | p-Toluenesulfonic acid (PTSA) in water | Avoids organic solvents; can improve yields and facilitate purification. | wikipedia.orgorganic-chemistry.org |

Derivatization Strategies for this compound Analogues

Derivatization of the core structure is crucial for modulating the physicochemical and biological properties of the molecule. Strategies can target the pyridine ring, the cyclohexanone moiety, or the tertiary hydroxyl group.

Chemical Modifications of the Pyridine Moiety

The pyridine ring is generally electron-deficient, which makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack. wikipedia.org Direct electrophilic substitution (e.g., nitration, halogenation) requires harsh conditions and typically occurs at the 3-position. quimicaorganica.org A common strategy to enhance reactivity towards electrophiles is to first perform an N-oxidation. The resulting pyridine N-oxide is more electron-rich and directs substitution to the 4-position, after which the N-oxide can be reduced back to the pyridine. youtube.com

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct installation of substituents onto the pyridine ring with high regioselectivity. nih.govnih.gov Palladium-catalyzed reactions, for example, can be used for C-H arylation, alkenylation, or alkylation. rsc.orgbeilstein-journals.org The inherent directing ability of the pyridine nitrogen typically favors functionalization at the C2-position, but different catalysts and directing groups can achieve selectivity for other positions. nih.govthieme-connect.com Late-stage functionalization techniques, such as C-H fluorination followed by nucleophilic aromatic substitution (SNAr), allow for the introduction of a wide array of nitrogen, oxygen, sulfur, or carbon-based functional groups at the position alpha to the ring nitrogen. nih.gov

Structural Diversification via Cyclohexanone Ring Functionalization

The cyclohexanone ring offers several sites for chemical modification. The carbonyl group can undergo a variety of classical reactions. For instance, the Wittig reaction can convert the ketone into an exocyclic double bond, providing a scaffold for further functionalization. Reductive amination can introduce a diverse range of amine substituents at the 4-position, replacing the hydroxyl group.

The α-carbons adjacent to the carbonyl group are amenable to deprotonation to form enolates, which can then react with various electrophiles. This allows for α-alkylation, α-acylation, and α-halogenation. Aldol condensation with aldehydes or ketones can be used to build larger structures by forming a new carbon-carbon bond at the α-position. The choice of base and reaction conditions would be critical to avoid side reactions involving the acidic protons of the pyridine ring or reactions with the hydroxyl group. Protection of the hydroxyl group as a silyl ether or other suitable protecting group may be necessary prior to performing these transformations.

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group is a key functional handle for derivatization.

Etherification: Formation of ethers can be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., Sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide.

Esterification: Esters can be readily formed by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine), or with a carboxylic acid under dehydrating conditions (e.g., Fischer esterification or using coupling agents like DCC).

Elimination: Under acidic conditions, the tertiary alcohol can be protonated, forming a good leaving group (water). Subsequent elimination would lead to the formation of a double bond within the cyclohexene (B86901) ring, yielding a cyclohexene derivative. The regioselectivity of this elimination would be governed by Zaitsev's rule.

Substitution: Nucleophilic substitution at the tertiary carbon is also possible, typically under acidic conditions via an SN1 mechanism, allowing the introduction of halides or other nucleophiles.

These derivatization strategies provide a versatile toolkit for creating a library of analogues based on the this compound scaffold, enabling the systematic exploration of its chemical and biological potential.

Chemical Reactivity and Transformation Mechanisms of 4 4 Hydroxy Pyridin 2 Yl Cyclohexanone

Reactions of the Ketone Functionality within the Cyclohexanone (B45756) Ring of 4-(4-Hydroxy-pyridin-2-yl)-cyclohexanone

The ketone group in the cyclohexanone ring is a primary site for nucleophilic addition and reduction reactions.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, typically carried out in a protic solvent like methanol (B129727) or ethanol. tandfonline.comarkat-usa.orgnih.gov The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated by the solvent to yield the corresponding alcohol, 4-(4-Hydroxy-pyridin-2-yl)-cyclohexanol. Due to the substitution on the cyclohexanone ring, this reduction can lead to the formation of two diastereomeric alcohols, with the stereochemical outcome depending on the steric hindrance around the carbonyl group.

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 4-(4-Hydroxy-pyridin-2-yl)-cyclohexanol | Methanol or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(4-Hydroxy-pyridin-2-yl)-cyclohexanol | Anhydrous ether or THF, followed by aqueous workup |

Oxidation: While the ketone is already in a relatively high oxidation state, oxidative cleavage of the cyclohexanone ring can be achieved under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) or nitric acid, leading to the formation of dicarboxylic acids. However, such reactions are generally not selective and may also affect the pyridine (B92270) ring.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. For instance, Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the ketone to form tertiary alcohols after acidic workup. Cyanide ions (from sources like KCN) can add to form a cyanohydrin, which can be a precursor for the synthesis of alpha-hydroxy acids and alpha-amino acids.

Reactivity of the Hydroxyl Group in this compound

The 4-hydroxy group on the pyridine ring exhibits reactivity characteristic of a phenol, although its properties are modulated by the electron-withdrawing nature of the pyridine nitrogen. A key aspect of its reactivity is the tautomeric equilibrium with its pyridone form. chemtube3d.com This equilibrium can influence the site of reaction with electrophiles.

Esterification and Acylation: The hydroxyl group can be acylated to form esters. This reaction is typically carried out using acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. However, the nucleophilicity of the pyridine nitrogen can compete with the hydroxyl group, potentially leading to N-acylation. chemicalforums.com Selective O-acylation can often be achieved under acidic conditions where the pyridine nitrogen is protonated, thus reducing its nucleophilicity. nih.gov

Etherification: Etherification of the hydroxyl group can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Similar to acylation, competition from N-alkylation is a significant consideration. nih.gov The choice of solvent and base can influence the N- versus O-alkylation ratio.

| Reaction Type | Reagent(s) | Product Type |

| O-Acylation | Acyl chloride, Pyridine | 4-Acyloxy-2-(4-oxocyclohexyl)pyridine |

| O-Alkylation | Alkyl halide, Sodium hydride | 4-Alkoxy-2-(4-oxocyclohexyl)pyridine |

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center.

N-Alkylation and N-Arylation: The pyridine nitrogen can be alkylated using alkyl halides. This reaction leads to the formation of a quaternary pyridinium (B92312) salt. The competition between N-alkylation and O-alkylation of the 4-hydroxyl group is a critical aspect, with reaction conditions playing a key role in determining the major product. nih.govresearchgate.netacs.org Copper-catalyzed methods have been developed for the N-arylation of hydroxypyridines. nih.govacs.org

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). tandfonline.comarkat-usa.org The resulting pyridine-N-oxide exhibits altered reactivity, with the oxygen atom being able to act as a nucleophile and the pyridine ring becoming more susceptible to both electrophilic and nucleophilic attack at different positions. The N-oxidation of 3-substituted pyridines has been studied in various animal species, indicating it is a metabolic pathway. nih.govnih.gov Catalytic and enantioselective methods for pyridine N-oxidation have also been developed. acs.org

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | Alkyl halide | 4-Hydroxy-1-alkyl-2-(4-oxocyclohexyl)pyridinium halide |

| N-Oxidation | Hydrogen peroxide/Acetic acid or m-CPBA | This compound-N-oxide |

Ring-Opening, Ring-Closing, and Rearrangement Reactions of this compound

The combination of the pyridine and cyclohexanone rings allows for the possibility of more complex transformations under certain conditions.

Thermal Rearrangement: Structurally similar compounds, such as 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines, have been shown to undergo thermal rearrangement in DMSO. This process can involve ring opening of a pyran ring followed by cyclization involving the pyridinone nitrogen, leading to the formation of new heterocyclic systems. nih.govacs.org This suggests that under thermal stress, this compound could potentially undergo analogous rearrangements, possibly involving intramolecular reactions between the cyclohexanone and pyridine moieties.

Chemo- and Regioselectivity in the Chemical Transformations of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its chemical transformations.

Chemoselectivity: In reduction reactions, hydride reagents like sodium borohydride will selectively reduce the ketone to an alcohol without affecting the aromatic pyridine ring. youtube.com Conversely, catalytic hydrogenation under more forcing conditions could potentially reduce both the ketone and the pyridine ring. In reactions with electrophiles, the relative nucleophilicity of the hydroxyl group and the pyridine nitrogen will determine the site of attack.

Regioselectivity: The primary regioselective challenge arises in reactions like alkylation and acylation, where competition between the 4-hydroxyl group (O-functionalization) and the pyridine nitrogen (N-functionalization) exists. The outcome is highly dependent on the reaction conditions. Generally, reactions under basic conditions may favor N-alkylation due to the increased nucleophilicity of the deprotonated pyridone tautomer, while acidic conditions can promote O-acylation by protonating the pyridine nitrogen. chemicalforums.comnih.govnih.gov The choice of solvent, temperature, and the nature of the electrophile and base are all critical factors in controlling the regioselectivity of these transformations.

Advanced Spectroscopic Characterization Techniques for Structural Confirmation and Analysis of 4 4 Hydroxy Pyridin 2 Yl Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. slideshare.net By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(4-Hydroxy-pyridin-2-yl)-cyclohexanone, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for complete structural assignment. d-nb.info

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound would be predicted based on the distinct electronic environments of the pyridine (B92270) and cyclohexanone (B45756) rings. The pyridine ring protons are expected to appear in the aromatic region (typically δ 6.0-8.5 ppm), with their specific shifts influenced by the hydroxyl group. The protons on the cyclohexanone ring would appear in the aliphatic region (typically δ 1.5-3.5 ppm), with protons alpha to the carbonyl group being the most deshielded.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the cyclohexanone ring is a key diagnostic signal, expected to appear significantly downfield (δ > 200 ppm). mdpi.com Carbons of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm), while the aliphatic carbons of the cyclohexanone ring would appear upfield.

2D NMR Techniques: To confirm the connectivity between the pyridine and cyclohexanone moieties, two-dimensional NMR experiments are essential. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the cyclohexanone and pyridine rings independently.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the link between the two ring systems. It shows correlations between protons and carbons that are two or three bonds away. A key expected correlation would be between the protons on the cyclohexanone at the C4 position and the C2 carbon of the pyridine ring, definitively confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-3 | ~6.5 - 6.7 | ~110 - 115 |

| Pyridine H-5 | ~6.6 - 6.8 | ~108 - 112 |

| Pyridine H-6 | ~7.8 - 8.0 | ~145 - 150 |

| Pyridine C-2 | - | ~160 - 165 |

| Pyridine C-4 | - | ~165 - 170 |

| Cyclohexanone C=O (C-1) | - | ~208 - 212 |

| Cyclohexanone C-2, C-6 | 2.2 - 2.6 | ~40 - 45 |

| Cyclohexanone C-3, C-5 | 1.8 - 2.2 | ~30 - 35 |

| Cyclohexanone C-4 | 3.0 - 3.5 | ~45 - 50 |

| Pyridine OH | Broad, variable | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) Applications in Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. nih.govresearchgate.net The techniques are complementary; FT-IR measures the absorption of infrared radiation, while FT-Raman measures the scattering of laser light.

For this compound, several key vibrational modes would be diagnostic:

C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum between 1700 and 1725 cm⁻¹ is characteristic of the cyclohexanone carbonyl group. researchgate.net Its exact position can be influenced by conformation and intermolecular interactions like hydrogen bonding.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum would confirm the presence of the hydroxyl group on the pyridine ring. The broadness is indicative of hydrogen bonding. nih.gov

Aromatic Ring Vibrations: The pyridine ring would exhibit characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. nih.gov C-H stretching vibrations from the aromatic ring typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretches: The cyclohexanone ring's C-H bonds would show stretching vibrations in the 2850-3000 cm⁻¹ range.

Conformational analysis can be aided by comparing experimental spectra with those predicted from computational chemistry (e.g., Density Functional Theory, DFT). researchgate.net Different conformers (e.g., with the pyridine ring in an axial vs. equatorial position on the cyclohexanone chair) would have slightly different vibrational frequencies, which can be computationally predicted and compared to experimental data. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group / Vibration | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | FT-IR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | FT-IR | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | FT-IR | 2850 - 3000 | Medium to Strong |

| C=O Stretch (Ketone) | FT-IR | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C and C=N Stretches | FT-IR/Raman | 1400 - 1650 | Medium to Strong |

| C-O Stretch (Phenolic) | FT-IR | 1200 - 1260 | Strong |

| Aromatic C-H Out-of-Plane Bend | FT-IR | 750 - 900 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns. nist.gov High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound by providing a highly accurate mass measurement.

For this compound (C₁₁H₁₃NO₂), the expected exact mass is 207.0946 g/mol . An HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Electron Ionization (EI) is a common MS technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. A plausible fragmentation pathway for this molecule would involve:

Molecular Ion (M⁺): The parent ion with an m/z corresponding to the molecular weight (207).

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group in the cyclohexanone ring, a common fragmentation for ketones.

McLafferty Rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the pyridinol cation or the cyclohexanone radical cation.

Loss of small neutral molecules: Such as H₂O from the hydroxyl group or CO from the carbonyl group.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion Structure / Identity |

| 207 | [M]⁺, Molecular Ion |

| 189 | [M - H₂O]⁺, Loss of water |

| 179 | [M - CO]⁺, Loss of carbon monoxide |

| 110 | [C₆H₆NO]⁺, Fragment containing the hydroxypyridine ring |

| 97 | [C₆H₉O]⁺, Fragment containing the cyclohexanone ring |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. redalyc.org By diffracting X-rays off a single crystal, one can generate an electron density map from which the exact positions of atoms can be determined. This method provides unambiguous confirmation of a proposed structure, including absolute stereochemistry if applicable.

For this compound, a successful single-crystal X-ray diffraction analysis would yield:

Unambiguous connectivity: Definitive proof of the bond between C4 of the cyclohexanone and C2 of the pyridine.

Precise bond lengths and angles: Providing insight into the electronic nature of the bonds.

Solid-state conformation: Revealing the preferred conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the orientation (axial/equatorial) of the pyridinyl substituent. mdpi.com

Intermolecular interactions: Detailing the hydrogen bonding network in the crystal lattice, particularly involving the hydroxyl group and the carbonyl oxygen, which dictates the crystal packing. redalyc.org

While no crystal structure for the title compound is currently available in public databases, this technique would be the ultimate arbiter of its solid-state structure.

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods for this compound

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. nist.gov The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). For this compound, two main types of transitions are expected:

π → π transitions:* Associated with the aromatic pyridine ring, typically occurring at shorter wavelengths (e.g., 200-280 nm) with high molar absorptivity.

n → π transitions:* A weaker absorption at a longer wavelength (e.g., 280-320 nm) associated with the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. researchgate.net

Chiroptical Methods: These techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. numberanalytics.com They measure the differential interaction of a molecule with left- and right-circularly polarized light. researchgate.nettaylorfrancis.com Since this compound possesses a stereocenter at the C4 position of the cyclohexanone ring, it is a chiral molecule. If synthesized or isolated as a single enantiomer, its chiroptical properties could be studied.

The CD spectrum would show a "Cotton effect" (a characteristic peak or trough) corresponding to the electronic transitions of the chromophores, particularly the n → π* transition of the ketone. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemistry around the chromophore. The "octant rule" for ketones could be applied to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group, thus helping to determine the molecule's absolute configuration. rsc.orgegyankosh.ac.in

Computational and Theoretical Studies of 4 4 Hydroxy Pyridin 2 Yl Cyclohexanone

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular geometry and electronic distribution.

For 4-(4-Hydroxy-pyridin-2-yl)-cyclohexanone, DFT calculations using functionals such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to obtain an optimized molecular structure. researchgate.net These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The electronic structure can be further analyzed by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Further insights are gained from the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps predict regions of electrophilic and nucleophilic reactivity. researchgate.net Analyses based on the theory of Atoms in Molecules (AIM) can be used to characterize the nature of chemical bonds and non-covalent interactions by analyzing the topology of the electron density. researchgate.netmdpi.com

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

Tautomerism and Isomerism Analysis in this compound Systems

The 4-hydroxypyridine (B47283) moiety of the title compound can exist in equilibrium with its tautomeric form, 4-pyridone. This keto-enol tautomerism is a critical aspect of its chemistry, as the dominant form influences the molecule's properties and interactions. chemtube3d.com Computational studies are essential for quantifying the relative stabilities of these tautomers.

Theoretical calculations have shown that the position of the tautomeric equilibrium is highly sensitive to the environment. stackexchange.com In the gas phase, ab initio calculations predict that the 4-hydroxypyridine (enol) form is more stable than the 4-pyridone (keto) form. wayne.edu However, in polar solvents and in the solid crystalline state, the equilibrium shifts significantly towards the more polar 4-pyridone tautomer. stackexchange.com This shift is driven by the favorable interactions, such as hydrogen bonding, between the polar solvent or adjacent molecules in the crystal lattice and the amide-like pyridone structure.

The relative energies of the tautomers can be calculated with high accuracy by including considerations for geometry optimization, basis set flexibility, electron correlation, and zero-point vibrational energy. wayne.edu These calculations help rationalize experimental observations and predict the predominant tautomeric form under various conditions.

| Medium | Favored Tautomer | Calculated Energy Difference (kcal/mol) | Reference |

|---|---|---|---|

| Gas Phase | 4-Hydroxypyridine | -2.4 | wayne.edu |

| Cyclohexane (nonpolar) | 4-Hydroxypyridine | -1.6 | stackexchange.com |

| Water (polar) | 4-Pyridone | +4.5 | stackexchange.com |

| Crystalline State | 4-Pyridone | Generally favored | stackexchange.com |

*Negative values indicate 4-hydroxypyridine is more stable; positive values indicate 4-pyridone is more stable.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The presence of the cyclohexanone (B45756) ring introduces significant conformational flexibility. This ring can adopt several conformations, such as the low-energy chair form and higher-energy boat and twist-boat forms. The orientation of the bulky 4-hydroxy-pyridin-2-yl substituent (either axial or equatorial in the chair conformation) further diversifies the conformational landscape.

Conformational analysis through computational methods involves systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This provides insight into the molecule's preferred shapes.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing a more realistic picture of its behavior in solution or other environments. mdpi.comnih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, allowing for the observation of conformational changes, molecular vibrations, and interactions with surrounding solvent molecules. mdpi.com Key parameters, such as the Root-Mean-Square Deviation (RMSD), are monitored to assess the stability of the molecule's conformation during the simulation. mdpi.com These simulations can reveal the most populated conformational states and the pathways for interconversion between them.

Investigation of Intermolecular Interactions and Crystal Packing via Computational Models

In the solid state, molecules of this compound arrange themselves into a crystal lattice, a process governed by intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and related material properties. The molecule can participate in various non-covalent interactions, including strong hydrogen bonds involving the hydroxyl and carbonyl groups, as well as weaker C-H···O and C-H···π interactions.

Computational models are used to analyze and quantify these interactions. Hirshfeld surface analysis, for instance, is a powerful tool for visualizing and exploring intermolecular contacts in crystal structures. redalyc.org It maps properties onto a surface defined by the molecule's electron distribution, highlighting close contacts with neighboring molecules.

For a more quantitative understanding, methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed. mdpi.comnih.gov SAPT decomposes the total interaction energy between molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. mdpi.com This analysis reveals the nature of the forces driving crystal packing, indicating whether it is dominated by hydrogen bonding, dispersion forces, or other interactions.

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond (O-H···N/O) | Strong, directional interaction between a hydrogen atom and an electronegative atom. | -3 to -10 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | -0.5 to -2 |

| C-H···O Interaction | A weak form of hydrogen bonding. | -0.5 to -1.5 |

| van der Waals Forces | Dispersion and short-range repulsion forces. | Variable |

Computational Elucidation of Reaction Mechanisms involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For reactions involving this compound, such as oxidation or substitution, quantum chemical methods can be used to calculate the activation energy (the energy barrier that must be overcome), which determines the reaction rate. High-level methods like Coupled Cluster theory (e.g., CCSD(T)) or calibrated DFT functionals are often used for accurate energy calculations. researchgate.net

Once the PES is established, reaction rates can be predicted using theories like Canonical Variational Transition State Theory (CVT), which improves upon conventional transition state theory. researchgate.net Quantum mechanical effects, such as tunneling, can also be included, which is particularly important for reactions involving the transfer of light particles like hydrogen atoms. researchgate.net These computational studies provide a detailed, step-by-step picture of the reaction mechanism that can be difficult to obtain through experimental means alone.

Exploration of Biological Interactions and Structure Activity Relationships Sar of 4 4 Hydroxy Pyridin 2 Yl Cyclohexanone Excluding Clinical, Safety, and Dosage Data

In Vitro Mechanistic Studies of Bioactivity in 4-(4-Hydroxy-pyridin-2-yl)-cyclohexanone Derivatives

In vitro studies are fundamental to elucidating the mechanisms through which chemical compounds exert their biological effects. For derivatives of this compound, these studies have focused on enzyme inhibition, receptor binding, and the modulation of cellular pathways.

The structural components of this compound, particularly the acylcyclohexanedione-like feature, suggest a strong potential for enzyme inhibition. Research into structurally related compounds has provided insights into likely enzymatic targets.

Derivatives featuring an acylcyclohexanedione core are recognized as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine metabolism. nih.govmdpi.comresearchgate.net For instance, one study on acylcyclohexanedione derivatives identified a potent inhibitor of HPPD with an IC50 value of 40 nM. nih.govresearchgate.net This inhibitory action is crucial for managing conditions like type I tyrosinemia. The mechanism of inhibition often involves the formation of a stable complex with the enzyme's active site.

Furthermore, related structures incorporating a pyridine-cyclohexanone framework have demonstrated inhibitory activity against other enzymes. A study on pyridine-dicarboxamide-cyclohexanone derivatives revealed α-glucosidase inhibitory activity, which is relevant for managing carbohydrate metabolism. mdpi.comresearchgate.net The development of novel sitagliptin derivatives, which also feature heterocyclic rings, has shown potential for inhibiting α-amylase and α-glucosidase. nih.gov

| Compound Class | Enzyme Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Acylcyclohexanedione derivative | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | 40 nM | nih.govresearchgate.net |

| Pyridine-dicarboxamide-cyclohexanone derivatives | α-Glucosidase | Variable activity reported | mdpi.comresearchgate.net |

| Sitagliptin derivatives | α-Amylase, α-Glucosidase | Inhibition comparable to standard inhibitors | nih.gov |

The 4-hydroxypyridine (B47283) moiety of the scaffold is capable of acting as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at receptor binding sites. nih.gov The pyridazine ring, a close bioisostere of pyridine (B92270), has been shown to have robust hydrogen-bonding potential that is gainfully applied in drug design. nih.gov This suggests that the 4-hydroxy-pyridin-2-yl group can form specific and strong interactions with amino acid residues in receptor pockets.

Studies on related heterocyclic compounds demonstrate this principle. For example, certain pyridazine analogues of epibatidine are potent agonists of nicotinic acetylcholine receptors. nih.gov While specific receptor binding data for this compound itself is not extensively detailed, the inherent physicochemical properties of its pyridine component strongly suggest its potential to interact with a variety of biological receptors. The ability of the pyridine nitrogen to engage in intermolecular hydrogen bonding can be a key factor in enhancing binding potency. nih.gov

Pyridone structures are recognized for their capacity to regulate critical signaling pathways, which can lead to diverse downstream effects on gene expression and intracellular enzyme activity. nih.gov The 4-hydroxy-pyridin-2-yl moiety exists in tautomeric equilibrium with its pyridone form, which is a key structural feature enabling this activity. While specific pathways modulated by this compound have not been fully elucidated, research on related compounds provides a basis for expected mechanisms. For instance, in silico studies have explored the modulation of the NRF2-KEAP1 pathway by other bioactive compounds, indicating a methodological approach for how such pathway interactions could be investigated for the title scaffold. mdpi.com

The Role of the this compound Scaffold as a Privileged Structure in Medicinal Chemistry

The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. The this compound scaffold can be considered a privileged structure due to the established versatility of its constituent parts.

The pyridine ring is a cornerstone of medicinal chemistry and is the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration. nih.gov Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and the ability to form hydrogen bonds. nih.gov Similarly, pyridone-containing structures are considered privileged fragments in drug design due to their broad spectrum of biological activities. nih.gov The quinolinone scaffold, which features a fused pyridinone ring, is another example of a privileged structure with antibacterial, anti-inflammatory, and anticancer properties. mdpi.com

The cyclohexanone (B45756) ring is also a common feature in many bioactive compounds, serving as a versatile and conformationally flexible core for orienting substituents in three-dimensional space. mdpi.com The combination of these two powerful structural motifs in this compound results in a scaffold with significant potential for the development of novel therapeutic agents targeting a wide range of biological systems.

Derivation of Structure-Activity Relationships (SAR) from Synthesized Analogues of this compound

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR can be explored by modifying the pyridine ring, the cyclohexanone ring, and any linkers or substituents.

Studies on related pyridine and cyclohexanone derivatives have established key SAR principles:

Substituents on Aromatic Rings: In a series of pyridine-dicarboxamide-cyclohexanone derivatives with anticancer activity, para-substitution on appended phenyl rings with an electron-withdrawing group was found to be essential for potency. mdpi.com

Functional Groups: A broad analysis of pyridine derivatives revealed that the presence of hydroxyl (-OH) and carbonyl (-C=O) groups tended to enhance antiproliferative activity, whereas the introduction of bulky groups or halogen atoms often led to decreased activity. nih.gov

Spatial Arrangement: For a series of N-pyridyl-benzothiazine-carboxamides, the relative spatial orientation of the pyridine and benzothiazine rings was shown to directly influence anti-inflammatory and analgesic activity. mdpi.com

These findings suggest that for the this compound scaffold, the 4-hydroxy group on the pyridine ring is likely crucial for activity, potentially through hydrogen bonding at the target site. Furthermore, substitutions on both the pyridine and cyclohexanone rings would be expected to significantly modulate biological activity by altering steric, electronic, and hydrophobic properties.

| Structural Modification | Observed Effect on Activity | Compound Class Studied | Reference |

|---|---|---|---|

| Para-substitution with electron-withdrawing groups on phenyl rings | Essential for anticancer activity | Pyridine-dicarboxamide-cyclohexanones | mdpi.com |

| Presence of -OH and -C=O groups | Enhanced antiproliferative activity | General Pyridine Derivatives | nih.gov |

| Presence of bulky groups or halogens | Decreased antiproliferative activity | General Pyridine Derivatives | nih.gov |

| Mutual arrangement of heterocyclic ring planes | Directly influences anti-inflammatory activity | N-Pyridyl-benzothiazine-carboxamides | mdpi.com |

In Silico Approaches for Molecular Docking and Target Prediction (Excluding Toxicity Predictions)

Computational, or in silico, methods are powerful tools for predicting and understanding the interactions between small molecules and biological targets. Molecular docking and target prediction are particularly valuable in the early stages of drug discovery.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can elucidate the binding mode within an enzyme's active site or a receptor's binding pocket. For example, docking studies on HPPD inhibitors have been used to validate their binding interactions and guide the design of new, more potent compounds. Similarly, the binding modes of active pyridine-dicarboxamide-cyclohexanone compounds have been clarified using molecular docking. mdpi.comresearchgate.net Such studies would likely reveal key hydrogen bonds involving the 4-hydroxy group and the pyridine nitrogen, as well as hydrophobic interactions involving the cyclohexanone ring.

Target Prediction: In silico target prediction methods use the structure of a small molecule to identify its most probable protein targets. These approaches, which include reverse screening and ligand similarity-based methods, can be applied to the this compound scaffold to generate hypotheses about its mechanism of action. mdpi.com By screening the scaffold against databases of known protein structures, potential targets can be identified and prioritized for subsequent experimental validation, accelerating the discovery of novel biological activities.

Potential Applications of 4 4 Hydroxy Pyridin 2 Yl Cyclohexanone in Materials Science and Allied Chemical Fields

Utilization as Versatile Chemical Building Blocks in Organic Synthesis

The bifunctional nature of 4-(4-hydroxy-pyridin-2-yl)-cyclohexanone makes it a valuable precursor in organic synthesis. The presence of a reactive ketone group on the cyclohexyl ring and a nucleophilic/chelating hydroxypyridine unit allows for a variety of chemical transformations.

The ketone functionality can undergo a wide range of reactions, including but not limited to:

Reductive amination: to introduce amine functionalities.

Wittig reaction: to form carbon-carbon double bonds.

Aldol condensation: to create more complex carbon skeletons.

Baeyer-Villiger oxidation: to form lactones.

The 4-hydroxypyridine (B47283) moiety offers additional reaction sites. The hydroxyl group can be alkylated or acylated, and the pyridine (B92270) ring itself can participate in various coupling reactions, such as Suzuki or Stille couplings, to introduce further complexity. This dual reactivity allows for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. For instance, 4-hydroxy-2-pyrones, which share structural similarities, are recognized as attractive building blocks for preparing biologically important structures. mdpi.com

The synthesis of related compounds, such as 4-hydroxy-4-(pyridyl)alk-3-en-2-ones, has been achieved through base-mediated condensation of ketones with pyridinecarboxylates, highlighting a potential synthetic route for derivatives of the title compound. nih.govresearchgate.net The versatility of pyridone and dihydropyridone structures as building blocks for bioactive molecules is well-documented, further underscoring the synthetic potential of this compound. mdpi.comnih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Functionality |

| Reductive Amination | R-NH2, NaBH3CN | Secondary or Tertiary Amine |

| Wittig Reaction | Ph3P=CHR', THF | Alkene |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy Ketone |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted Pyridine |

| Etherification | Alkyl halide, Base | Pyridyl Ether |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The 4-hydroxypyridine unit of this compound is capable of forming strong hydrogen bonds, a key interaction in supramolecular chemistry. This allows for the programmed self-assembly of molecules into well-defined, higher-order structures. The directionality and strength of the N-H···O and O-H···N hydrogen bonds can be utilized to construct tapes, sheets, or three-dimensional networks.

The self-assembly of molecules containing pyridyl and other heterocyclic motifs is a well-explored area. For example, bis(1,2,3-triazolyl)pyridine derivatives have been shown to self-assemble with metal ions to form discrete complexes. nih.gov While not a direct analogue, this illustrates the potential of pyridyl-containing molecules in constructing organized supramolecular systems. The ability of pyridyl derivatives to act as ligands in the formation of metallamacrocycles further highlights their importance in supramolecular chemistry. nih.gov

Investigation in Chelation Chemistry and Metal Complexation for Advanced Materials

Hydroxypyridinones (HOPOs) are a well-known class of potent metal chelators, particularly for hard metal ions like Fe(III), Ga(III), and Al(III). nih.govresearchgate.netmdpi.com The 4-hydroxypyridine moiety in this compound is expected to exhibit similar chelating properties, forming stable complexes with a variety of metal ions. Upon deprotonation, the hydroxyl group and the pyridine nitrogen can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. researchgate.net

The ability to form stable metal complexes opens up a range of possibilities for the creation of advanced materials:

Catalysis: Metal complexes of this ligand could be explored as catalysts for various organic transformations.

Luminescent Materials: Coordination to lanthanide ions could lead to the formation of luminescent materials with applications in sensing and imaging.

Magnetic Materials: The incorporation of paramagnetic metal ions could result in the formation of novel magnetic materials.

The versatility of the hydroxypyridinone scaffold allows for its incorporation into larger, multidentate ligands to enhance metal binding affinity and selectivity. nih.govmdpi.com For example, hexadentate tris(3,4-hydroxypyridinone) ligands show exceptionally high affinity for trivalent metal ions. researchgate.net By analogy, this compound could serve as a foundational unit for the construction of more elaborate chelating agents with tailored properties for specific applications, such as environmental remediation or medical diagnostics.

Table 2: Potential Metal Ion Chelation Properties of Hydroxypyridinone-based Ligands

| Metal Ion | Coordination Geometry | Potential Applications of the Complex |

| Fe(III) | Octahedral | Iron Scavenging Agents, MRI Contrast Agents |

| Ga(III) | Octahedral | Radiopharmaceuticals for PET Imaging |

| Al(III) | Octahedral | Treatment of Aluminum Overload |

| Eu(III), Tb(III) | Various | Luminescent Probes and Materials |

| Cu(II) | Square Planar/Octahedral | Catalysis, Antimicrobial Agents |

Q & A

Q. How should accidental exposure to this compound be managed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.